molecular formula C6H12Cl2N4O2 B6209116 (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride CAS No. 39037-23-5

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride

Cat. No.: B6209116
CAS No.: 39037-23-5
M. Wt: 243.1
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Description

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazole ring, which is known for its presence in many biologically active molecules, including histidine and histamine. The dihydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine.

    Protection of Functional Groups: Protecting groups are often used to shield the amino and carboxyl groups during the reaction steps.

    Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions, often involving reagents like phosphorus oxychloride or other cyclizing agents.

    Deprotection and Purification: After the formation of the desired structure, the protecting groups are removed, and the compound is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps, ensuring consistent quality and yield.

    Automated Purification: Employing automated systems for purification to handle large quantities efficiently.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions, often using halogenated compounds as reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its role in enzyme function and protein interactions. The imidazole ring is a key component in many enzymes, and understanding its behavior can provide insights into enzyme mechanisms and functions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its structural similarity to histidine and histamine makes it a candidate for developing drugs targeting histamine receptors, which are involved in allergic reactions and gastric acid secretion.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its solubility and reactivity make it a valuable intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, its amino groups can form hydrogen bonds with receptor sites, modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with a similar imidazole ring structure, involved in protein synthesis and enzyme function.

    Histamine: A biogenic amine derived from histidine, involved in immune responses and gastric acid secretion.

    Imidazole: A simpler compound with the core imidazole ring, used in various chemical reactions and as a building block for more complex molecules.

Uniqueness

(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility in aqueous solutions is crucial.

Properties

CAS No.

39037-23-5

Molecular Formula

C6H12Cl2N4O2

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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